

## spectroscopic data (NMR, IR, UV-Vis) of 5-Aminopicolinic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

5-Aminopicolinic acid
hydrochloride

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# Spectroscopic Profile of 5-Aminopicolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available spectroscopic data for 5-aminopicolinic acid, a compound of interest in various research and development domains. Due to the limited publicly available data for **5-aminopicolinic acid hydrochloride**, this document primarily focuses on the spectroscopic characteristics of the free base, 5-aminopicolinic acid. The presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, are crucial for compound identification, purity assessment, and structural elucidation.

## **Spectroscopic Data Summary**

The following tables summarize the available quantitative spectroscopic data for 5-aminopicolinic acid. It is important to note that the protonation state of the molecule, as in the case of the hydrochloride salt, will induce shifts in the observed spectral data, particularly in NMR and IR spectroscopy.

Table 1: <sup>1</sup>H NMR Spectral Data of 5-Aminopicolinic Acid



Chemical Shift (δ) ppm	Multiplicity	Assignment
Data not available in search results		

Note: Detailed  $^1H$  NMR data for 5-aminopicolinic acid or its hydrochloride salt were not found in the provided search results. The data for a related but different compound, 4-aminopicolinic acid, shows aromatic protons in the range of  $\delta$  6.41-7.82 ppm in D<sub>2</sub>O[1]. It is expected that the protons on the pyridine ring of 5-aminopicolinic acid would appear in a similar region.

Table 2: 13C NMR Spectral Data of 5-Aminopicolinic Acid

Chemical Shift (δ) ppm	Assignment	
Data not available in search results		

Note: Specific  $^{13}$ C NMR data for 5-aminopicolinic acid or its hydrochloride salt were not available in the search results. For comparison, the carboxylic carbon in similar structures typically appears in the range of 165-185  $\delta$ [2].

Table 3: IR Spectral Data of 5-Aminopicolinic Acid

Wavenumber (cm <sup>-1</sup> )	Interpretation
Data not available in search results	

Note: While specific IR data for 5-aminopicolinic acid was not found, carboxylic acids generally exhibit a very broad O-H stretch from 2500-3300 cm<sup>-1</sup> and a strong C=O stretch between 1710-1760 cm<sup>-1</sup>[2]. The amino group would typically show N-H stretching vibrations in the region of 3300-3500 cm<sup>-1</sup>.

Table 4: UV-Vis Spectral Data of 5-Aminopicolinic Acid

λmax (nm)	Solvent
Data not available in search results	Methanol[3]



Note: SpectraBase indicates the availability of UV-Vis spectra for 5-aminopicolinic acid in methanol, but the specific absorption maxima are not provided in the snippet[3].

## **Experimental Protocols**

The following are generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices.

### 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, D<sub>2</sub>O, CDCl<sub>3</sub>). <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for <sup>1</sup>H NMR[1]. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, such as tetramethylsilane (TMS).

#### 2.2 Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer[1][4]. The sample can be prepared as a KBr pellet, a nujol mull, or analyzed as a thin film. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm<sup>-1</sup>).

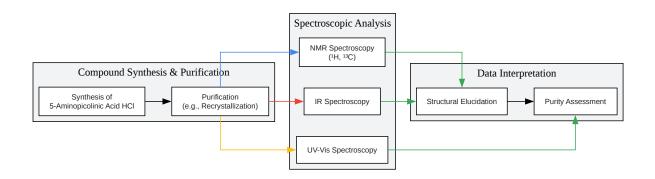
#### 2.3 Ultraviolet-Visible (UV-Vis) Spectroscopy

A dilute solution of the compound is prepared in a UV-transparent solvent, such as methanol or ethanol. The UV-Vis spectrum is recorded using a spectrophotometer, measuring the absorbance of the solution across a range of wavelengths (typically 200-800 nm) to determine the absorption maxima ( $\lambda$ max).

## **Workflow for Spectroscopic Analysis**

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 5-aminopicolinic acid.





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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for researchers working with 5-aminopicolinic acid. While comprehensive data for the hydrochloride salt remains elusive in publicly accessible domains, the information and standardized protocols provided herein offer a solid starting point for further investigation and analysis.

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• To cite this document: BenchChem. [spectroscopic data (NMR, IR, UV-Vis) of 5-Aminopicolinic acid hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3029778#spectroscopic-data-nmr-ir-uv-vis-of-5-aminopicolinic-acid-hydrochloride]

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